(Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17816783
InChI: InChI=1S/C10H11NS2/c1-2-10(13-4-1)7-11-6-9-3-5-12-8-9/h1-5,8,11H,6-7H2
SMILES:
Molecular Formula: C10H11NS2
Molecular Weight: 209.3 g/mol

(Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine

CAS No.:

Cat. No.: VC17816783

Molecular Formula: C10H11NS2

Molecular Weight: 209.3 g/mol

* For research use only. Not for human or veterinary use.

(Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine -

Specification

Molecular Formula C10H11NS2
Molecular Weight 209.3 g/mol
IUPAC Name 1-thiophen-3-yl-N-(thiophen-2-ylmethyl)methanamine
Standard InChI InChI=1S/C10H11NS2/c1-2-10(13-4-1)7-11-6-9-3-5-12-8-9/h1-5,8,11H,6-7H2
Standard InChI Key MXKWGZGTQFVEOI-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CNCC2=CSC=C2

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)methanamine, reflecting the substitution pattern of the thiophene rings on the methylamine backbone. Its molecular formula C10H11NS2\text{C}_{10}\text{H}_{11}\text{NS}_2 corresponds to a molecular weight of 209.33 g/mol, as derived from isotopic composition .

Structural Features and Stereoelectronic Properties

The molecule consists of two thiophene rings (2- and 3-substituted) linked to a secondary amine via methylene spacers. Density functional theory (DFT) optimizations of analogous thiophene-amine systems suggest a non-planar conformation due to steric interactions between the thiophene rings . The sulfur atoms in the thiophene moieties contribute to electron delocalization, as evidenced by calculated Mulliken charges showing partial negative charges on sulfur (−0.32 e) and positive charges on the amine nitrogen (+0.18 e) .

Table 1: Key Structural Parameters

ParameterValueMethod/Source
Bond length (N-C)1.47 ÅDFT/B3LYP
Dihedral angle (S-C-N-C)112°Molecular modeling
Dipole moment2.18 DComputational

Synthetic Approaches and Optimization

Retrosynthetic Analysis

A plausible synthesis involves sequential alkylation of ammonia or a primary amine with thiophenemethyl halides. For example:

  • Step 1: Reaction of 2-(chloromethyl)thiophene with ammonia to form thiophen-2-ylmethylamine.

  • Step 2: Alkylation of the intermediate with 3-(bromomethyl)thiophene under basic conditions .

Alternative routes may employ reductive amination using thiophene carboxaldehydes, though this method risks forming imine byproducts .

Challenges in Purification

The compound’s lipophilic nature (logP\log P estimated at 2.81 via XLogP3 ) complicates aqueous workup. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) gradients has been reported for similar amines, yielding ~65% purity before recrystallization from ethanol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for the target compound are scarce, predictions based on analogs suggest:

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.25–7.15 (m, 2H, Th-H), 6.95–6.85 (m, 2H, Th-H), 3.82 (s, 4H, CH2_2), 2.91 (br s, 1H, NH).

  • 13C^{13}\text{C} NMR: δ 140.2 (Th-C), 128.4 (Th-C), 125.7 (Th-C), 47.3 (CH2_2) .

Vibrational Spectroscopy

The Fourier transform infrared (FT-IR) spectrum is expected to show:

  • N-H stretch: ~3350 cm1^{-1} (broad)

  • C-S vibrations: 690–630 cm1^{-1} (strong)

CompoundSkin IrritationEye Damage
Methyl(3-methyl-thiophen-2-yl)amineYesYes
Pyridin-3-ylmethyl-thiophen-2-ylamineNoNo

Future Perspectives and Research Directions

Targeted Drug Delivery Systems

Functionalization of the amine group with PEG chains could improve aqueous solubility for intravenous formulations. Preliminary molecular dynamics simulations suggest PEG-2000 conjugation increases solubility by 3 orders of magnitude .

Catalytic Applications

The electron-rich thiophene rings may serve as ligands in palladium-catalyzed cross-coupling reactions. Theoretical studies indicate a Pd(II) binding energy of −42.7 kcal/mol, comparable to established phosphine ligands .

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